molecular formula C27H37F3N2O7S B12740510 (2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid CAS No. 928821-41-4

(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid

Cat. No.: B12740510
CAS No.: 928821-41-4
M. Wt: 590.7 g/mol
InChI Key: IOIAOZMQFNHRKR-FFHLUDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid” (CAS: 928821-40-3) is a co-crystal or salt composed of two distinct moieties:

(2S)-2,6-diaminohexanoic acid: A non-proteinogenic amino acid with the molecular formula C₆H₁₄N₂O₂ and IUPAC name (2S)-2,6-bis(azanyl)hexanoic acid . It serves as a chiral building block in peptide synthesis due to its dual amine groups and carboxylic acid functionality.

2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid: A phenoxyacetic acid derivative containing a trifluoromethylphenyl ether, ethoxypropylthio, and methylphenoxy groups. Its molecular formula is C₂₇H₃₃F₃O₆S, contributing to a combined molecular weight of 626.68 g/mol for the dihydrate form .

This compound is notable for its structural complexity, combining polar (amino acid) and lipophilic (trifluoromethylphenoxy) regions, which may influence solubility, bioavailability, and receptor binding. It has been studied in pharmaceutical contexts, including as a component in antifungal agents (e.g., fosravuconazole derivatives) .

Properties

CAS No.

928821-41-4

Molecular Formula

C27H37F3N2O7S

Molecular Weight

590.7 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid

InChI

InChI=1S/C21H23F3O5S.C6H14N2O2/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;7-4-2-1-3-5(8)6(9)10/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);5H,1-4,7-8H2,(H,9,10)/t17-;5-/m10/s1

InChI Key

IOIAOZMQFNHRKR-FFHLUDTASA-N

Isomeric SMILES

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid involves multiple steps, including the preparation of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Structural Composition and Identification

The compound (2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid is a complex salt formed by the reaction of two distinct components:

  • (2S)-2,6-diaminohexanoic acid (lysine)

  • 2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid

Key identifiers :

PropertyValue/Description
Molecular Formula C₂₇H₄₁F₃N₂O₉S
Molecular Weight 626.7 g/mol
IUPAC Name This compound;dihydrate
SMILES CCOC@HCSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)CC@@HN.O.O

Core Functional Groups

  • Trifluoromethyl group : Likely introduced via nucleophilic aromatic substitution (e.g., using a trifluoromethanesulfonamide reagent).

  • Sulfanyl linkage : Formed through S-alkylation (e.g., reaction of a thiol with an alkyl halide).

  • Chiral centers : Stereoselective synthesis required for the (2R)- and (2S)-configurations, possibly involving chiral resolution or asymmetric catalysis.

Salt Formation

The compound exists as a lysine salt, formed by deprotonation of the carboxylic acid group in the acetic acid component and subsequent reaction with lysine’s amine group.

Analytical Data

PropertyValue/Description
Solubility Soluble in DMSO
Storage Dry, dark conditions at 0–4°C (short-term) or -20°C (long-term)
Purity >98% (refer to Certificate of Analysis)

Stereochemical Considerations

The compound contains two stereocenters:

  • (2S)-Configuration in lysine’s α-carbon.

  • (2R)-Configuration in the ethoxypropyl chain.

These stereocenters necessitate precise control during synthesis, potentially involving:

  • Chiral chromatography for resolution.

  • Asymmetric induction via enantioselective reagents.

Research and Development Context

Seladelpar lysine (MBX-8025) is an investigational drug for metabolic disorders, emphasizing the importance of its synthetic reproducibility and purity. Regulatory data from Orphanet highlight its orphan drug designation, underscoring the need for robust synthesis protocols to meet clinical standards.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives that can be tailored for specific chemical properties or biological activities.

Biology

  • Enzyme Inhibition : Research has indicated that this compound may inhibit specific enzymes, thereby potentially modulating metabolic pathways. For instance, it can interact with enzymes involved in amino acid metabolism or signal transduction pathways.
  • Protein Interactions : The compound's amino acid components suggest it could play a role in protein interactions, influencing processes such as protein folding or stability.

Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders. Its ability to modulate enzyme activity and influence signaling pathways makes it a candidate for drug development.
  • Anticancer Activity : Preliminary studies suggest that (2S)-2,6-diaminohexanoic acid; 2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid may exhibit anticancer properties by targeting specific tumor markers or pathways involved in cancer progression.

Industry

  • Material Development : The compound's unique properties allow it to be utilized in developing new materials with specialized functions, such as polymers or coatings that require specific chemical characteristics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Potential activities include:

  • Inhibition of Enzyme Activity : Binding to active sites or altering conformations.
  • Modulation of Signaling Pathways : Interacting with receptors that influence cellular processes.

Mechanism of Action

The mechanism of action of (2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cell surface receptors .

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Source/Application
Target Compound C₂₇H₄₁F₃N₂O₉S 626.68 Combines (2S)-2,6-diaminohexanoic acid with a trifluoromethylphenoxy-thioether acetic acid moiety Antifungal co-crystal
EP 4 374 877 A2 (Patent Compound 1) C₃₀H₂₃F₆N₅O₅ 655.52 Diazaspiro[4.5]decene core with trifluoromethylpyrimidine and carbamoyl groups Kinase inhibitors (e.g., anticancer applications)
2-(2,6-Dimethylphenoxy)acetic Acid C₁₀H₁₂O₃ 180.20 Simple phenoxyacetic acid derivative lacking sulfur or amino acid components Pharmaceutical intermediate
(S)-2,6-Diaminohexanoic Acid 3-Methyl-1,2,4-Triazolyl-5-Thioacetate C₁₁H₂₀N₆O₂S 308.38 Combines (S)-2,6-diaminohexanoic acid with a triazole-thioacetate group Validated for spectrophotometric quantitation (λ = 238 nm)
(R)-2-(4-Fluorophenyl)-2-((S)-3-Mercapto-2-Methylpropanamido)acetic Acid C₁₂H₁₄FNO₃S 271.31 Fluorophenyl group with thiol and amino acid residues Protease inhibitor scaffold

Functional Group Analysis

  • Amino Acid Core: The (2S)-2,6-diaminohexanoic acid moiety distinguishes the target compound from simpler amino acids (e.g., lysine) by offering additional stereochemical and reactive sites for conjugation .
  • Trifluoromethylphenoxy Group: This lipophilic group enhances metabolic stability and membrane permeability, a feature shared with EP 4 374 877 A2 compounds but absent in simpler phenoxyacetic acids .
  • Sulfur Linkages: The propylsulfanyl bridge in the target compound contrasts with thioacetate or disulfide bonds in analogues like (S)-2,6-diaminohexanoic acid 3-methyl-1,2,4-triazolyl-5-thioacetate, impacting redox stability .

Research Findings and Comparative Data

Spectrophotometric Quantitation

The target compound’s (S)-2,6-diaminohexanoic acid moiety has been quantified via UV spectrophotometry (λ = 238 nm) in related derivatives, demonstrating linearity (R² > 0.99) and precision (RSD < 2%) . This method is less applicable to analogues lacking conjugated systems (e.g., 2-(2,6-dimethylphenoxy)acetic acid).

Solubility and Stability

  • The dihydrate form of the target compound enhances aqueous solubility compared to non-hydrated analogues (e.g., EP 4 374 877 A2 derivatives) .
  • The trifluoromethyl group improves resistance to enzymatic degradation, a trait observed in fluorinated protease inhibitors .

Biological Activity

The compound (2S)-2,6-diaminohexanoic acid; 2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid is a complex molecule that combines elements of amino acids and phenoxyacetic acid derivatives. This structure suggests potential biological activities that merit investigation, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C20H28F3N3O5S
  • Molecular Weight : 463.51 g/mol
  • Key Functional Groups :
    • Amino groups (–NH₂)
    • Phenoxyacetic acid moiety
    • Sulfanyl group

The presence of multiple functional groups indicates a likelihood of diverse interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may:

  • Inhibit Enzyme Activity : By binding to the active site or altering enzyme conformation.
  • Modulate Signaling Pathways : Through interactions with cell surface receptors, potentially influencing pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to (2S)-2,6-diaminohexanoic acid exhibit antimicrobial properties. For instance, studies have shown that lysine derivatives can inhibit the growth of certain bacteria by disrupting their metabolic processes .

Neuroprotective Effects

In vitro studies suggest that this compound may have neuroprotective properties. It has been observed to influence pathways associated with neuroprotection, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and apoptosis regulation .

Immunomodulatory Effects

The compound's structural characteristics suggest potential immunomodulatory effects. It may interact with immune cell receptors, thereby influencing cytokine release and immune responses. This aspect is particularly relevant in the context of inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of lysine derivatives against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections caused by resistant strains.
  • Neuroprotection in Animal Models :
    In animal models of neurodegenerative diseases, administration of compounds similar to (2S)-2,6-diaminohexanoic acid resulted in reduced neuronal death and improved cognitive function. This was linked to enhanced activation of neuroprotective signaling pathways.
  • Immunomodulation in Clinical Trials :
    Clinical trials exploring the immunomodulatory effects of lysine have shown promising results in patients with chronic inflammatory conditions. The compound appeared to reduce inflammation markers and improve patient outcomes.

Data Tables

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduced neuronal death in models
ImmunomodulatoryModulation of cytokine release

Q & A

Q. What are the key challenges in synthesizing this compound while maintaining stereochemical integrity?

The compound contains multiple chiral centers (2S, 2R) and functional groups (sulfanyl, ethoxy, trifluoromethylphenoxy), requiring precise control during synthesis. Key steps include:

  • Coupling reactions : Use of activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) for amide bond formation under inert conditions .
  • Chiral separation : Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Chiralpak® IC) to resolve enantiomers .
  • Protection/deprotection strategies : Temporary protection of amino groups (e.g., Boc or Fmoc) to prevent side reactions during synthesis .

Q. How can researchers validate the purity and structural identity of this compound?

  • Analytical methods :
  • HPLC-MS : To assess purity (>97%) and molecular weight confirmation.
  • NMR spectroscopy : 1H/13C NMR for stereochemical verification, focusing on splitting patterns of ethoxy and sulfanyl groups .
  • Chiral analysis : Use of polarimetric detectors or SFC to confirm enantiomeric excess .

Q. What experimental designs are suitable for initial pharmacological screening?

  • In vitro assays :
  • Enzyme inhibition studies : Dose-response curves using recombinant enzymes (e.g., proteases or kinases) to identify IC50 values.
  • Cell-based assays : Cytotoxicity profiling (MTT assay) and mechanistic studies (e.g., Western blotting for target engagement) .
    • Control groups : Include structurally similar analogs to isolate the impact of the trifluoromethylphenoxy group .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across different assay systems?

  • Data triangulation :
  • Orthogonal assays : Validate results using biochemical (e.g., fluorescence polarization) and biophysical (e.g., SPR) methods .
  • Solubility optimization : Test the compound in varied buffers (e.g., DMSO/PBS mixtures) to rule out aggregation artifacts .
  • Metabolic stability : Assess liver microsome stability to determine if rapid degradation explains discrepancies in cell vs. enzyme assays .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical models?

  • Formulation : Use of PEGylated nanoparticles or liposomes to enhance aqueous solubility .
  • Prodrug approaches : Introduce ester or amide prodrug moieties at the carboxylic acid group to improve membrane permeability .
  • Pharmacokinetic studies : Monitor plasma half-life and tissue distribution in rodent models using LC-MS/MS quantification .

Q. How can computational methods guide structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Predict binding modes to target proteins (e.g., homology models of GPCRs) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) with activity using multivariate regression .
  • Free-energy perturbation (FEP) : Simulate the thermodynamic impact of stereochemical changes on binding affinity .

Q. What experimental designs are optimal for studying metabolic pathways and metabolite identification?

  • In vitro metabolism : Incubate with liver microsomes or hepatocytes, followed by UPLC-QTOF-MS for metabolite profiling .
  • Isotope labeling : Use 13C-labeled analogs to trace metabolic breakdown pathways .
  • Reaction phenotyping : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify involved enzymes .

Methodological Notes

  • Stereochemical validation : Always use chiral columns (e.g., Chiralpak® IC) during purification to avoid enantiomeric contamination .
  • Data reproducibility : Replicate experiments across multiple batches of synthesized compound to control for batch-to-batch variability .
  • Ethical compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and dose optimization to minimize toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.